5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane
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Overview
Description
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and its distinctive chemical properties. The presence of the oxadiazole ring and the spiro linkage contributes to its stability and reactivity, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Spiro Compound Formation: : The spiro linkage is introduced by reacting the oxadiazole intermediate with an appropriate spiro precursor. This step often involves nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the spiro linkage, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in various substituted analogs.
Scientific Research Applications
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to the biological activity of the oxadiazole ring.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research focuses on its interactions with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The spiro linkage may contribute to the compound’s stability and bioavailability, enhancing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but lack the spiro linkage, resulting in different chemical and biological properties.
Spiro Compounds: Other spiro compounds may have different heterocyclic rings, leading to variations in stability and reactivity.
Uniqueness
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane is unique due to the combination of the oxadiazole ring and the spiro linkage. This dual feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-12-9(15-13-8)7-3-11-4-10(7)5-14-6-10/h7,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWMBIFPHWHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CNCC23COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168675-18-9 |
Source
|
Record name | 8-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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